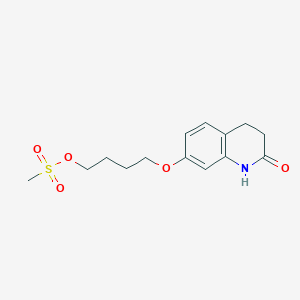
4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl methanesulfonate is a synthetic organic compound that features a quinoline derivative linked to a butyl methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl methanesulfonate typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 2-oxo-1,2,3,4-tetrahydroquinoline, is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Methanesulfonation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The quinoline moiety can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific nucleophile or redox reagent used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound .
Scientific Research Applications
4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can bind to active sites or allosteric sites on enzymes, inhibiting their activity. The methanesulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-((2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butyl methanesulfonate: A closely related compound with a similar structure but differing in the position of the oxygen linkage.
4-((2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)-1lambda6-thiane-1,1-dione: Another related compound with an amino group instead of an oxy group.
Uniqueness
4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl methanesulfonate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the oxygen linkage can affect the compound’s binding affinity and specificity for certain enzymes or receptors .
Properties
Molecular Formula |
C14H19NO5S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl methanesulfonate |
InChI |
InChI=1S/C14H19NO5S/c1-21(17,18)20-9-3-2-8-19-12-6-4-11-5-7-14(16)15-13(11)10-12/h4,6,10H,2-3,5,7-9H2,1H3,(H,15,16) |
InChI Key |
ZOBHAJKSWCVZCY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCCOC1=CC2=C(CCC(=O)N2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















